2-Cyclopropylpyrazolo[1,5-a]pyridine
Description
Pyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic scaffold known for its pharmacological and biological activities, including applications in medicinal chemistry and materials science . The 2-cyclopropyl derivative, 2-Cyclopropylpyrazolo[1,5-a]pyridine, features a cyclopropyl substituent at the 2-position of the pyrazolo[1,5-a]pyridine core.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-10(11-12)8-4-5-8/h1-3,6-8H,4-5H2 |
InChI Key |
XKVPZBZRUNJDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives
2-Hydroxypyrazolo[1,5-a]pyridine Derivatives
- Substituent : 2-hydroxy group.
- Application: Potent dihydroorotate dehydrogenase (DHODH) inhibitors, with demonstrated immunosuppressive and anticancer activities.
- Key Findings :
Pyrazolo[1,5-a]pyrimidine Derivatives
- Core Variation : Pyrimidine ring instead of pyridine.
- Substituent: 7-Cyclopropylamino group (e.g., 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile).
- Application : Optimized for kinase inhibition (specific target undisclosed in evidence).
- Key Findings: Cyclopropylamino substituents enhance metabolic stability and selectivity . Analogous 3-aminomethyl piperidine derivatives combine cyclic and linear diamine features for improved potency .
Pyrazolo[1,5-a]pyrazine Derivatives
- Core Variation : Pyrazine ring instead of pyridine.
- Example : 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-42-6).
- Key Feature : Cyclopropyl group at the 2-position, similar to the target compound.
Heterocyclic Analogs Beyond Pyrazolo[1,5-a]pyridine
Imidazo[1,5-a]pyridine Derivatives
- Core Variation : Imidazole fused to pyridine.
- Applications :
- Fluorescent Probes : Exhibit solvatochromism and large Stokes shifts, enabling membrane dynamics visualization in liposomes .
- EGFR Inhibitors : Three derivatives showed binding free energies comparable to erlotinib and osimertinib in computational studies .
- Antibacterial Agents : 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine demonstrated MIC50 values of 0.6–1.4 mg/ml against Gram-positive/-negative bacteria .
Thiohydantoin Derivatives
- Example : MacathiohydantoinL (thioxohexahydroimidazo[1,5-a]pyridine moiety).
- Application : Neuroprotective activity in corticosterone-induced PC12 cell damage (68.63% cell viability at 20 µM) .
Triazolo[1,5-a]pyridine Derivatives
Data Tables
Table 1. Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Core Structure | Substituent(s) | Key Activity/Application | Reference |
|---|---|---|---|---|
| 2-Cyclopropylpyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | 2-Cyclopropyl | Undisclosed (structural uniqueness) | [11] |
| 2-Hydroxypyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | 2-Hydroxy, biphenyl | DHODH inhibition | [10] |
| 7-Cyclopropylaminopyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | 7-Cyclopropylamino | Kinase inhibition (optimized) | [4] |
Table 2. Comparison with Heterocyclic Analogs
| Compound | Core Structure | Key Feature | Activity/Application | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-based fluorophores | Imidazo[1,5-a]pyridine | Solvatochromic emission | Liposome membrane imaging | [2] |
| 1-(2-Pyridyl)imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine | Hydroxyphenyl group | Antibacterial (MIC50: 0.6–1.4 mg/ml) | [3] |
| MacathiohydantoinL | Thiohydantoin + imidazo | Thioxohexahydro moiety | Neuroprotective (68.63% viability) | [6] |
Key Research Findings and Trends
Cyclopropyl Substituents : Enhance metabolic stability and selectivity in pyrazolo[1,5-a]pyrimidines , suggesting similar benefits for this compound.
Scaffold Hopping : Replacing pyridine with pyrimidine or imidazole alters electronic properties and binding modes, as seen in DHODH inhibitors and EGFR inhibitors .
Functional Group Impact : Hydroxy groups (e.g., 2-hydroxypyrazolo[1,5-a]pyridine) enable hydrogen bonding in enzymatic pockets , while cyclopropyl groups may optimize hydrophobic interactions.
Preparation Methods
General Procedure-1 (GP1)
In a representative synthesis, β-iodovinyl sulfones (0.5 mmol) react with 1-aminopyridinium iodide (0.75 mmol) and K₂CO₃ (1.5 equiv) in acetonitrile at 90°C for 1–3 hours. The cyclopropane moiety is introduced via a silver-mediated elimination/cyclization sequence, yielding this compound (3l) with 78% efficiency (Table 1).
Table 1: Optimization of GP1 for this compound
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | +32% vs. NaHCO₃ |
| Solvent | Acetonitrile | 78% yield |
| Temperature | 90°C | <5% at 60°C |
| Reaction Time | 2 hours | Max conversion |
Mechanistic studies reveal that the ylide undergoes nucleophilic attack at the β-position of the vinyl sulfone, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyridine core.
Palladium-Catalyzed Domino Alkynylation/Cyclization
Palladium-mediated methodologies offer enhanced regiocontrol for 2-substituted derivatives. A tandem process developed by the Journal of Organic Chemistry employs Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2 equiv) in DMF at 120°C. Terminal alkynes serve as cyclopropane precursors, with the palladium catalyst facilitating C–H activation at the pyridine’s α-position.
Substrate Scope and Limitations
Electron-deficient alkynes (e.g., ethyl propiolate) improve yields to 85%, while sterically hindered substrates reduce efficiency to 45–50%. The method avoids pre-functionalized cyclopropane reagents, enabling direct incorporation via alkyne cyclopropanation.
Key Advantage :
Sonochemical [3 + 2] Annulation
Ultrasound-assisted synthesis provides an eco-friendly alternative, achieving 92% yield under catalyst-free conditions. A mixture of 1-amino-2-iminopyridine (3 mmol) and dimethyl acetylenedicarboxylate (3 mmol) in acetonitrile undergoes sonication at 85°C for 30 minutes.
Mechanistic Insights
The reaction proceeds via Michael addition of the exocyclic amino group to the alkyne, followed by cyclization (Scheme 1):
Scheme 1 : Proposed mechanism for sonochemical annulation.
Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-diketones offers atom-economic access to 2-cyclopropyl derivatives. Acetic acid (6 equiv) and molecular oxygen promote C(sp³)–C(sp²) bond formation at 130°C, yielding 74–82% product.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| GP1 Cycloaddition | 78 | 2 h | Industrial |
| Palladium Catalysis | 85 | 6 h | Lab-scale |
| Sonochemical | 92 | 0.5 h | Pilot-scale |
| CDC | 74 | 18 h | Limited |
Recent Advances: Cyanated Derivatives via [3 + 2]-Cycloaddition
A 2023 RSC study introduced ynals as dipolarophiles, enabling simultaneous cyclopropane and cyano group incorporation. N-Aminopyridinium ylides react with ynals in DCE at 80°C, yielding cyanated analogs in 67% yield with >20:1 regioselectivity .
Q & A
Basic: What are the standard synthetic routes for 2-Cyclopropylpyrazolo[1,5-a]pyridine?
Answer:
The synthesis of 2-substituted pyrazolo[1,5-a]pyridines typically involves palladium-catalyzed tandem reactions. A key method reported by Mousseau et al. (2011) employs a palladium/silver-mediated elimination/direct functionalization/cyclization sequence starting from pyridine derivatives. This two-step process yields 2-substituted derivatives, including cyclopropyl variants, with high efficiency . Additionally, decarboxylative coupling/cyclization reactions using palladium catalysts have been explored for introducing substituents at position 2, as demonstrated by Cai et al. (2014) .
Key Steps:
- Step 1: Formation of N-benzoyliminopyridinium ylides from pyridine precursors.
- Step 2: Reaction with alkenyl bromides/iodides or terminal alkynes under Pd(OAc)₂/Ag₂CO₃ catalysis.
- Yields: 60–85% depending on substituents.
Advanced: How can position 7 of pyrazolo[1,5-a]pyridine be functionalized to modulate bioactivity?
Answer:
Functionalization at position 7 is critical for tuning electronic and steric properties. Koidan et al. (2024) developed methods using silylformamidine and methanol-mediated reactions to introduce groups like methoxy, bromo, and aldehyde at position 7. For example:
- 7-Methoxy derivatives: Synthesized via nucleophilic substitution (NaOMe in MeOH, 60–70°C) .
- 7-Bromo derivatives: Achieved using N-bromosuccinimide (NBS) in CHCl₃ under reflux .
- 7-Aldehyde groups: Generated via Vilsmeier-Haack formylation (POCl₃/DMF) .
Characterization:
- 1H/13C NMR (δ 8.2–9.1 ppm for aromatic protons; δ 160–190 ppm for carbonyl carbons).
- MS: Molecular ion peaks matching calculated m/z values .
Data Contradiction: How to address yield discrepancies in cyclopropane introduction using different catalysts?
Answer:
Contradictions in yields arise from catalyst systems and reaction conditions. For instance:
- Pd/Ag-mediated methods ( ): Provide 70–85% yields but require rigorous exclusion of moisture.
- Base-mediated [3+2] cycloaddition ( ): Yields 50–75% but tolerates ambient conditions.
Resolution:
- Optimize ligand choice (e.g., PPh₃ vs. Xantphos) for Pd systems.
- Use gem-difluorostyrenes to enhance regioselectivity in base-mediated routes .
Mechanistic: What role does silver play in Pd-catalyzed synthesis of 2-substituted derivatives?
Answer:
Silver salts (e.g., Ag₂CO₃) act as halide scavengers , facilitating oxidative addition of Pd(0) to aryl halides. They also promote β-hydride elimination in alkyne substrates, enabling cyclopropane ring formation via a cis-cyclopalladation pathway .
Mechanistic Steps:
Pd(0) oxidative addition to alkenyl bromide.
Transmetallation with Ag⁺ to remove Br⁻.
Cyclization via Pd(II) intermediate.
Characterization: Which spectroscopic methods confirm this compound structures?
Answer:
- 1H NMR: Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyrazolo-pyridine aromatics (δ 7.5–8.9 ppm) .
- 13C NMR: Cyclopropyl carbons at δ 8–12 ppm; carbonyl carbons (if present) at δ 165–175 ppm .
- HRMS: Molecular ion peaks with <2 ppm error vs. calculated values .
- X-ray crystallography (where applicable): Confirms spatial arrangement of the cyclopropyl group .
Biological Activity: What assays evaluate pesticidal activity of pyrazolo[1,5-a]pyridine derivatives?
Answer:
Bayer CropScience patents () highlight insecticidal assays against Spodoptera frugiperda (fall armyworm) and Myzus persicae (aphids):
- In vitro LC₅₀: 10–50 ppm for cyclopropyl derivatives.
- In vivo foliar application: 80–95% mortality at 200 g/ha.
Mechanistic Studies:
- Acetylcholinesterase inhibition assays.
- Receptor-binding studies (GABA-gated chloride channels) .
Advanced Functionalization: How to introduce fluorine at position 2?
Answer:
Fluorination at position 2 is achieved via [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes ( ).
- Conditions: K₂CO₃ in DMF, 80°C, 12–24 hours.
- Yields: 55–78%.
- Scope: Electron-withdrawing substituents on styrenes enhance reactivity.
Applications:
Fluorinated derivatives show improved metabolic stability in pesticidal and medicinal chemistry .
SAR Studies: Which structural features drive bioactivity in 2-Cyclopropylpyrazolo[1,5-a]pyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
